1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine
Description
1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine is a triazolopyrimidine derivative characterized by a 3-ethyl substituent on the triazole ring and a furan-2-carbonyl-functionalized piperazine moiety. The compound’s molecular formula is C₁₆H₁₈N₈O₂, with a molecular weight of 354.37 g/mol (calculated based on structural analogs in ). Its structural core, the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, is a privileged heterocyclic system known for diverse pharmacological activities, including kinase inhibition and anticancer effects .
Properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGLSNAAXVGOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Cyclization: The triazolopyrimidine core can undergo cyclization reactions to form additional fused ring systems.
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential as a CDK2 inhibitor, it is being explored for cancer treatment.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related triazolopyrimidine derivatives, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas in cited evidence.
Key Findings
Halogenation: BJ40239’s 5-bromofuran substituent may enhance electrophilic reactivity compared to the non-halogenated furan in the target compound, influencing binding to cysteine-rich targets (e.g., kinases) .
Piperazine Modifications: The furan-2-carbonyl group in the target compound introduces a planar, aromatic moiety absent in unmodified piperazine derivatives (), likely enhancing π-π stacking with protein targets .
Biological Activities: Anticancer Potential: Derivatives with thioxo () or sugar moieties (e.g., compound 6a-c in ) exhibit cytotoxicity against MCF-7 cells (IC₅₀: 12–25 µM), suggesting the target compound’s furan-carbonyl group may require optimization for similar efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels BJ40239 (), involving sequential azide-alkyne cycloaddition and piperazine acylation. However, benzyl-substituted analogs () require additional protection/deprotection steps, reducing scalability .
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